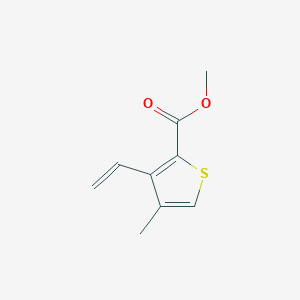
N-Methylvancomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylvancomycin is a derivative of vancomycin, a glycopeptide antibiotic used to treat severe bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Vancomycin itself is known for its ability to inhibit bacterial cell wall synthesis, making it a crucial last-resort medication for various infections . This compound retains the core structure of vancomycin but includes a methyl group, which can influence its pharmacokinetic and pharmacodynamic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylvancomycin typically involves the methylation of vancomycin. This process can be achieved through various chemical reactions, including:
Methylation using Methyl Iodide: Vancomycin is reacted with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Reductive Methylation: This method involves the use of formaldehyde and a reducing agent like sodium cyanoborohydride to introduce the methyl group onto the vancomycin molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Vancomycin is produced through the fermentation of Streptomyces orientalis.
Chemical Modification: The vancomycin obtained from fermentation is then subjected to methylation reactions under controlled conditions to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylvancomycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
N-Methylvancomycin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its interactions with bacterial cell walls and its potential to overcome resistance mechanisms.
Medicine: Investigated for its efficacy against resistant bacterial strains and its pharmacokinetic properties.
Industry: Utilized in the development of new antibiotics and as a benchmark for quality control in pharmaceutical manufacturing.
Mécanisme D'action
N-Methylvancomycin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursor units, preventing their incorporation into the growing peptidoglycan matrix. This inhibition leads to cell lysis and death of the bacteria . The molecular targets include the peptidoglycan precursors, and the pathways involved are those related to cell wall biosynthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vancomycin: The parent compound, widely used for treating MRSA infections.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A lipoglycopeptide antibiotic with extended activity against Gram-positive bacteria.
Uniqueness
N-Methylvancomycin is unique due to its methyl group, which can alter its pharmacokinetic properties, potentially offering advantages in terms of absorption, distribution, metabolism, and excretion compared to vancomycin.
Propriétés
Formule moléculaire |
C67H77Cl2N9O24 |
|---|---|
Poids moléculaire |
1463.3 g/mol |
Nom IUPAC |
(1S,2R,18R,19R,22S,25R,40S)-48-[(2S,3R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-19-[[(2R)-2-(dimethylamino)-4-methylpentanoyl]amino]-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C67H77Cl2N9O24/c1-24(2)13-36(78(5)6)60(90)76-50-52(84)27-8-11-39(33(68)15-27)98-41-17-29-18-42(56(41)102-66-57(55(87)54(86)43(23-79)100-66)101-45-22-67(4,71)58(88)25(3)97-45)99-40-12-9-28(16-34(40)69)53(85)51-64(94)75-49(65(95)96)32-19-30(80)20-38(82)46(32)31-14-26(7-10-37(31)81)47(61(91)77-51)74-62(92)48(29)73-59(89)35(21-44(70)83)72-63(50)93/h7-12,14-20,24-25,35-36,43,45,47-55,57-58,66,79-82,84-88H,13,21-23,71H2,1-6H3,(H2,70,83)(H,72,93)(H,73,89)(H,74,92)(H,75,94)(H,76,90)(H,77,91)(H,95,96)/t25-,35-,36+,43?,45-,47?,48+,49-,50+,51-,52+,53+,54?,55?,57+,58+,66-,67-/m0/s1 |
Clé InChI |
DZUAJHOQOXRHMW-GEKQHEBUSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@H]2[C@@H](OC(C(C2O)O)CO)OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)N(C)C)O)Cl)(C)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N(C)C)O)Cl)CO)O)O)(C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
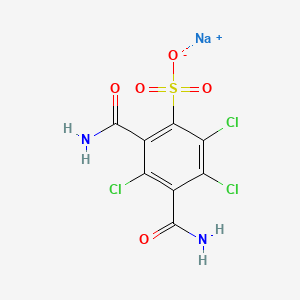
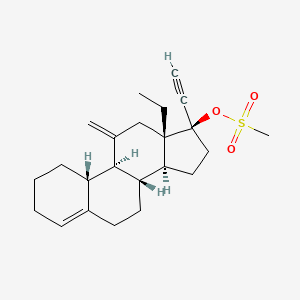
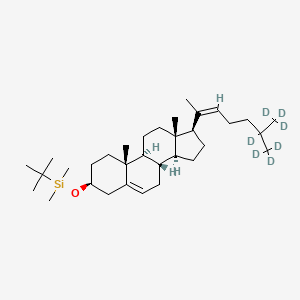
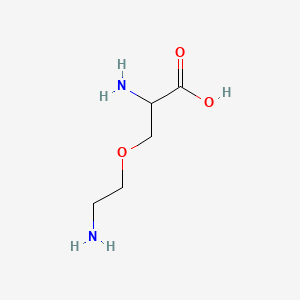
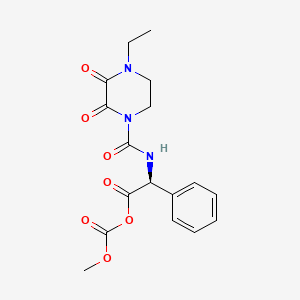
![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
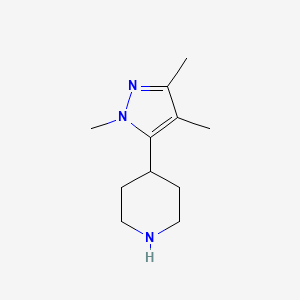
![[3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13862482.png)
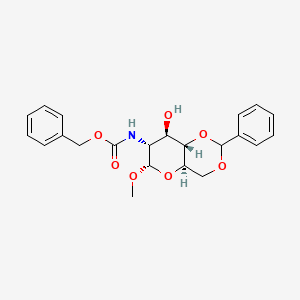

![N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B13862502.png)

